4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
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Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is an organoboron compound that has been studied for its potential applications in the fields of organic synthesis, pharmacology, and medicinal chemistry. This compound is a versatile reagent that can be used in a variety of reactions, including oxidation, reduction, alkylation, and condensation. Additionally, this compound has been studied for its potential applications in the areas of biochemical and physiological effects. In
Scientific Research Applications
Anticancer Properties of Isoxazoline Derivatives Isoxazolines, including structures similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, are significant in medicinal chemistry due to their anticancer properties. Natural products containing isoxazoline derivatives have been extensively studied for their potential as chemotherapeutic agents. The anticancer activity, along with synthetic pathways for these compounds, emphasizes their importance in drug development efforts aimed at novel cancer treatments. The structural-activity relationship and the impact of stereochemical variations on anticancer efficacy highlight the critical aspects of these compounds in scientific research and drug design (Kaur, Kumar, Sharma, & Gupta, 2014).
Synthesis and Antioxidant Evaluation Research on isoxazolone derivatives, including methods for their facile synthesis and evaluation as antioxidants, underscores the broad spectrum of biological and medicinal properties these compounds exhibit. The chemical transformations and multi-component reactions involved in creating isoxazol-5(4H)-ones provide valuable insights into the versatility and potential applications of these derivatives in medicinal chemistry and beyond (Laroum, Boulcina, Bensouici, & Debache, 2019).
Role in Organic Synthesis The scaffold of 4-isoxazolines plays a pivotal role in organic synthesis, offering a rich tapestry of reactivity that makes these heterocycles essential building blocks for generating both cyclic and acyclic compounds. Their utility in the synthesis of diverse organic molecules further demonstrates the scientific relevance of compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole in research and development (Melo, 2010).
Isoxazole Alkaloids The isoxazole skeleton is foundational to a group of natural products known as isoxazole alkaloids, which are derived from a variety of sources, including marine sponges and fungi. These compounds are of interest due to their simple structures and complex nature, providing a unique perspective on the potential uses and synthetic strategies of isoxazole derivatives in medicinal chemistry and natural product synthesis (Rahbaek & Christophersen, 2001).
Benzoxaborole Compounds for Therapeutic Uses Benzoxaboroles, which share structural similarities with the dioxaborolan moiety in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, are versatile scaffolds in medicinal chemistry. These compounds have led to the development of new classes of antibacterial, antifungal, anti-protozoal, anti-viral, and anti-inflammatory agents, highlighting the broad therapeutic potential and significance of boron-containing compounds in drug discovery and development (Nocentini, Supuran, & Winum, 2018).
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCICYRNWIGDQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CON=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585938 |
Source
|
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |
CAS RN |
928664-98-6 |
Source
|
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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